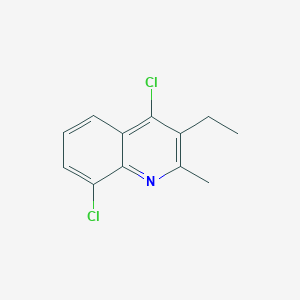
4,8-Dichloro-3-ethyl-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dichloro-3-ethyl-2-methylquinoline is a quinoline derivative with the molecular formula C12H11Cl2N. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of chlorine, ethyl, and methyl groups in this compound makes it a compound of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloro-3-ethyl-2-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and an amine . Another method includes the use of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are typically performed at low temperatures to ensure good functional group tolerance and high yields.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement . The process may include the use of heterogeneous cobalt oxide catalysts for aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,8-Dichloro-3-ethyl-2-methylquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Titanium dioxide catalysts and oxygen as green oxidants.
Reduction: Hantzsch esters and visible-light-mediated metallaphotoredox catalysis.
Substitution: Boron reagents and palladium catalysts for Suzuki–Miyaura coupling.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Quinolines.
Substitution: Various substituted quinolines.
Scientific Research Applications
4,8-Dichloro-3-ethyl-2-methylquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,8-Dichloro-3-ethyl-2-methylquinoline involves its interaction with molecular targets and pathways. Quinolines are known to act as enzyme inhibitors by binding to critical enzyme cofactors . The compound’s chlorine and ethyl groups may enhance its binding affinity and specificity for certain enzymes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dichloro-8-methylquinoline-3-carboxylate
- 4-Amino-5,8-dichloro-2-methylquinoline
- 5,7-Dichloro-8-hydroxy-2-methylquinoline
Uniqueness
4,8-Dichloro-3-ethyl-2-methylquinoline is unique due to its specific substitution pattern, which includes both chlorine and ethyl groups at distinct positions on the quinoline ring. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H11Cl2N |
|---|---|
Molecular Weight |
240.12 g/mol |
IUPAC Name |
4,8-dichloro-3-ethyl-2-methylquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-3-8-7(2)15-12-9(11(8)14)5-4-6-10(12)13/h4-6H,3H2,1-2H3 |
InChI Key |
DWMPQXINJJRHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C(=C1Cl)C=CC=C2Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B14906069.png)
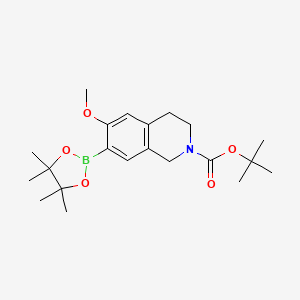
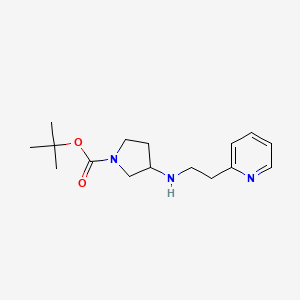
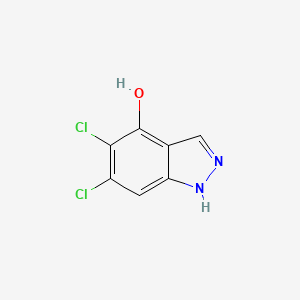
![6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B14906086.png)

![5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14906098.png)
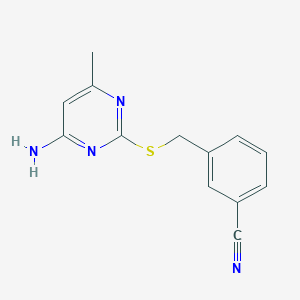
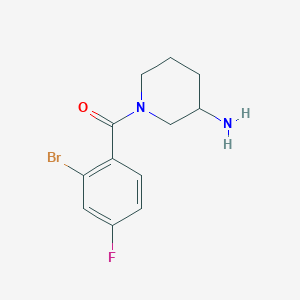
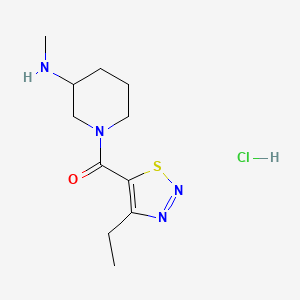

![3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14906132.png)


